molecular formula C21H22N6O B12163232 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12163232
M. Wt: 374.4 g/mol
InChI Key: GIDZSLIAXWCYGW-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a substituted indole moiety at the N-terminus and a tetrazole ring at the benzamide’s ortho position. The indole group is modified with a 2-methylpropyl (isobutyl) substituent, while the tetrazole ring incorporates a 5-methyl group. The compound’s synthesis likely involves coupling reactions between indole and benzamide precursors, with tetrazole introduction via cycloaddition or substitution methodologies.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C21H22N6O/c1-14(2)13-26-12-11-16-18(8-6-10-19(16)26)22-21(28)17-7-4-5-9-20(17)27-15(3)23-24-25-27/h4-12,14H,13H2,1-3H3,(H,22,28)

InChI Key

GIDZSLIAXWCYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), tin(II) chloride.

    Substitution: Halogens (Br2, Cl2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

These functional groups are known to interact with various biological targets, making the compound useful in biochemical assays and drug discovery .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives have shown promise in treating conditions such as cancer, viral infections, and inflammatory diseases . The addition of the tetrazole group may enhance these effects or provide new therapeutic benefits.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis and functionalization can lead to the creation of products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound shares a benzamide backbone with several analogs, but its substituents distinguish it pharmacologically and physicochemically. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity References
Target Compound C₂₃H₂₅N₅O 411.48 Indole (isobutyl-substituted), tetrazole (5-methyl) Hypothesized kinase inhibition or CNS activity (untested) N/A
Ispinesib () C₃₀H₃₄ClN₅O₂ 556.08 Quinazolinone, benzyl, methylbenzamide KIF11 inhibitor; antitumor activity in mice models
Compound 155 () C₂₃H₂₂N₈O₂ 454.47 Quinazolinone, purine-aminopropyl Unreported activity; synthesized via multi-step coupling
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide () C₁₉H₁₈Cl₂N₃O 386.27 Benzimidazole, dichlorobenzamide Unreported; potential protease/kinase modulation
4-ethyl-N-{2-[1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethyl}benzamide () C₂₃H₂₈N₃O 368.49 Pyrrolopyridine, ethylbenzamide Unreported; possible CNS penetration

Key Observations :

  • Indole vs. Heterocyclic Replacements: The target’s indole moiety contrasts with ispinesib’s quinazolinone () and ’s pyrrolopyridine. Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase ATP pockets, whereas quinazolinones are common in antifolate or kinase inhibitors .
  • Tetrazole as a Bioisostere : The 5-methyltetrazole group may act as a carboxylic acid bioisostere, improving solubility and metabolic stability compared to dichlorobenzamide () or ethylbenzamide () .
Pharmacological and Physicochemical Comparisons
  • Ispinesib’s poor brain retention necessitated co-administration with elacridar (a P-gp inhibitor) in murine models, suggesting that the target compound’s tetrazole could mitigate efflux transporter interactions .
  • Synthetic Accessibility: Compound 155 () and the target compound both utilize benzamide cores but differ in complexity. The tetrazole’s introduction (target) may require azide-based cycloadditions, whereas quinazolinone synthesis () involves condensation steps .

Biological Activity

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. The compound possesses a unique structural configuration that includes an indole moiety and a tetrazole group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H22N6O, with a molecular weight of 374.4 g/mol. Its structure is characterized by:

  • Indole Moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.
  • Tetrazole Group : Often associated with enhanced solubility and bioactivity in pharmacological applications.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial for regulating mood, cognition, and perception. This interaction indicates potential therapeutic applications in treating neurological disorders such as depression and anxiety.

Antioxidant Properties

Research indicates that compounds with similar indole structures exhibit antioxidant activities by scavenging free radicals. For instance, related indole derivatives have been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation in cellular models . This suggests that this compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anti-inflammatory Effects

Studies on related compounds have demonstrated their ability to modulate inflammatory responses. For example, indole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α in macrophages . This positions this compound as a candidate for further investigation into anti-inflammatory therapies.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Indole derivatives showed IC50 values for lipid peroxidation inhibition comparable to α-tocopherol, indicating strong antioxidant potential .
Neuroprotective Effects Compounds similar to this compound exhibited neuroprotective effects in models of oxidative stress .
Anti-inflammatory Activity Related indole compounds inhibited LPS-induced TNF-α release without cytotoxicity, suggesting potential therapeutic applications in inflammatory diseases .

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